For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl 4-biphenylcarboxylate
This technical guide provides a comprehensive overview of Methyl 4-biphenylcarboxylate, a key intermediate in various chemical syntheses, including pharmaceuticals. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on data presentation and experimental methodology.
Chemical Identity and Properties
Methyl 4-biphenylcarboxylate is an organic compound classified as a methyl ester derivative of 4-biphenylcarboxylic acid.[1][2] Its unique structure, featuring two linked benzene rings, makes it a valuable building block in the synthesis of more complex molecules.[3]
Table 1: Chemical Identifiers for Methyl 4-biphenylcarboxylate
| Identifier | Value |
| CAS Number | 720-75-2[1][4][5] |
| Molecular Formula | C₁₄H₁₂O₂[1][5] |
| IUPAC Name | methyl 4-phenylbenzoate[1][6] |
| Synonyms | Methyl biphenyl-4-carboxylate, Methyl p-phenylbenzoate, 4-Biphenylcarboxylic acid methyl ester[1][2][5] |
| InChI Key | GATUGNVDXMYTJX-UHFFFAOYSA-N[1][5] |
| SMILES | COC(=O)c1ccc(-c2ccccc2)cc1[2] |
Table 2: Physicochemical Properties of Methyl 4-biphenylcarboxylate
| Property | Value |
| Molecular Weight | 212.25 g/mol [1] |
| Melting Point | 116-119 °C[7] |
| Boiling Point | Not specified |
| Solubility | Data for the parent acid, 4-biphenylcarboxylic acid, indicates it is insoluble in water.[8] The solubility of the methyl ester is not detailed in the provided results. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Methyl 4-biphenylcarboxylate. Key spectral data are summarized below.
Table 3: Spectroscopic Data for Methyl 4-biphenylcarboxylate
| Technique | Data Highlights |
| ¹H NMR | Data available from NIST and SpectraBase.[6][9] |
| ¹³C NMR | Data available from SpectraBase.[10] |
| Infrared (IR) Spectroscopy | FTIR spectra available from NIST, typically obtained using a KBr wafer.[5][6][11] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available from NIST.[5][12] |
Synthesis and Experimental Protocols
Methyl 4-biphenylcarboxylate is commonly synthesized through the esterification of 4-biphenylcarboxylic acid. Below is a representative experimental protocol.
Experimental Protocol: Synthesis of Methyl 4-biphenylcarboxylate via Fischer Esterification
-
Objective: To synthesize Methyl 4-biphenylcarboxylate from 4-biphenylcarboxylic acid and methanol using an acid catalyst. A similar methodology is described for the synthesis of a related hydroxy derivative.[13]
-
Materials:
-
4-Biphenylcarboxylic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated, 98%)
-
Toluene
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
-
-
Procedure:
-
Dissolve 4-biphenylcarboxylic acid (1 equivalent) in methanol (10 volumes).
-
Add toluene (2 volumes) to the solution.
-
Carefully add concentrated sulfuric acid (0.4 volumes) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction using ethyl acetate and water.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure Methyl 4-biphenylcarboxylate.
-
-
Characterization: The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Caption: A flowchart illustrating the synthesis of Methyl 4-biphenylcarboxylate.
Applications in Research and Drug Development
Methyl 4-biphenylcarboxylate serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[3] The reliable production of high-purity Methyl 4-biphenylcarboxylate is essential for the pharmaceutical industry.[3]
-
Organic Light-Emitting Diodes (OLEDs): This compound is also utilized as a precursor for materials used in OLED technology, contributing to the development of advanced display materials.[3]
-
Antifungal Research: While Methyl 4-biphenylcarboxylate itself did not show bioactivity, related esters like ethyl 4-biphenylcarboxylate have demonstrated moderate to good antifungal activity against Candida species.[14] This suggests that the biphenylcarboxylate scaffold could be a starting point for developing new antifungal agents.
References
- 1. Methyl biphenyl-4-carboxylate, 98+% | Fisher Scientific [fishersci.ca]
- 2. Methyl biphenyl-4-carboxylate (CAS 720-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. nbinno.com [nbinno.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl biphenyl-4-carboxylate [webbook.nist.gov]
- 6. Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Methyl biphenyl-4-carboxylate [webbook.nist.gov]
- 12. Methyl biphenyl-4-carboxylate [webbook.nist.gov]
- 13. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 14. jocpr.com [jocpr.com]
